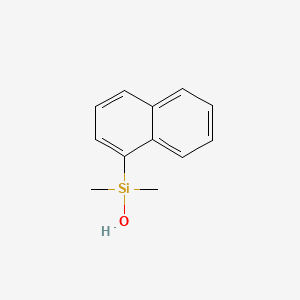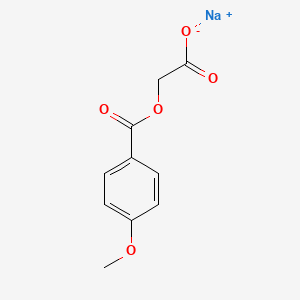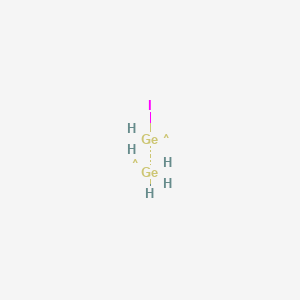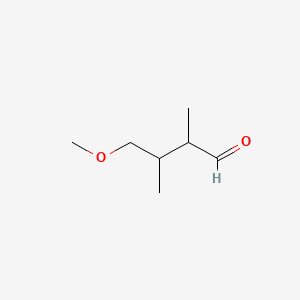
Chlormephos-oxon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlormephos-oxon is an organophosphorus compound primarily known for its use as an insecticide. It is a metabolite of chlormephos, which is used to control a variety of soil and foliage pests. This compound is highly toxic to mammals, birds, fish, and honeybees, and it functions as a cholinesterase inhibitor, leading to neurotoxic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlormephos-oxon can be synthesized through the oxidation of chlormephos. The typical synthetic route involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to convert chlormephos to its oxon form. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate while minimizing by-products. The final product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Chlormephos-oxon undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized phosphorus compounds.
Reduction: Reduction reactions can convert this compound back to chlormephos.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines.
Major Products Formed
Oxidation: More oxidized phosphorus compounds.
Reduction: Chlormephos.
Substitution: Various organophosphorus derivatives.
Aplicaciones Científicas De Investigación
Chlormephos-oxon has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of organophosphorus compounds under various conditions.
Biology: Investigated for its effects on cholinesterase activity in various organisms.
Medicine: Studied for its potential use in developing antidotes for organophosphorus poisoning.
Industry: Used in the development of new insecticides and pesticides
Mecanismo De Acción
Chlormephos-oxon exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition occurs through the phosphorylation of the serine hydroxyl group in the active site of the enzyme. This leads to the accumulation of acetylcholine at synapses, causing continuous stimulation of muscles, glands, and central nervous system neurons, ultimately resulting in neurotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Chlorpyrifos-oxon
- Paraoxon
- Malathion-oxon
Uniqueness
Chlormephos-oxon is unique due to its specific chemical structure, which allows it to be highly effective as an insecticide while also being highly toxic to non-target organisms. Its ability to inhibit acetylcholinesterase with high potency makes it a valuable compound for studying the mechanisms of organophosphorus toxicity and developing antidotes .
Propiedades
IUPAC Name |
1-[chloromethylsulfanyl(ethoxy)phosphoryl]oxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClO3PS/c1-3-8-10(7,9-4-2)11-5-6/h3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTBZJBLNRDSGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClO3PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B579172.png)

![N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide](/img/structure/B579175.png)

![Aluminum, [anilinato(2-)]chloro- (8CI)](/img/new.no-structure.jpg)
![[1,2]Oxazolo[5,4-f][1,2]benzoxazole](/img/structure/B579182.png)
![1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B579183.png)
![Bicyclo[4.2.2]deca-2,4,7,9-tetraene](/img/structure/B579184.png)
![5,8-Dimethoxy-2-methylbenzo[g]chromene-4,6,9-trione](/img/structure/B579186.png)

![5-[(1R)-1-[(3R,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,2-dimethyloxolane-3,4-diol](/img/structure/B579191.png)
